

VER-155008 selectivity for Hsp70 over other heat shock proteins

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VER-155008: A Comparative Guide to its Selectivity for Hsp70

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **VER-155008**'s selectivity for Heat Shock Protein 70 (Hsp70) over other heat shock proteins. The information presented is supported by experimental data to assist researchers in evaluating **VER-155008** for their studies.

Selectivity Profile of VER-155008

VER-155008 is an adenosine-derived small molecule inhibitor that targets the Hsp70 family of molecular chaperones.[1][2] It functions as an ATP-competitive inhibitor by binding to the nucleotide-binding domain (NBD) of Hsp70, which prevents the allosteric control between the NBD and the substrate binding domain (SBD).[3] This inhibition of Hsp70's ATPase activity disrupts its ability to protect client proteins from misfolding and aggregation, a pathway often exploited by cancer cells for survival.[4]

Experimental data demonstrates that **VER-155008** exhibits potent inhibition of Hsp70 and also binds to other Hsp70 isoforms, namely Hsc70 (Heat shock cognate 70) and Grp78 (Glucose-regulated protein 78, also known as BiP).[1][2][5] Importantly, it displays significant selectivity for the Hsp70 family over Hsp90β.[1][2]



Quantitative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of **VER-155008** against various heat shock proteins, providing a clear comparison of its selectivity.

Heat Shock Protein	IC50 (μM)	Selectivity over Hsp90β
Hsp70	0.5[1][2][5]	>400-fold
Hsc70	2.6[5][6][7]	>77-fold
Grp78 (BiP)	2.6[1][2][5]	>77-fold
Нѕр90β	>200[1][2]	-

Experimental Protocols

The inhibitory activity of **VER-155008** is primarily determined using a cell-free fluorescence polarization (FP) assay. This assay measures the compound's ability to displace a fluorescently labeled ATP probe from the nucleotide-binding domain of the target heat shock protein.

Fluorescence Polarization (FP) Assay for Hsp70, Hsc70, and Grp78

Principle: This competitive binding assay relies on the principle that a small, fluorescently labeled ligand (probe) tumbles rapidly in solution and has a low fluorescence polarization value. When bound to a larger protein, the probe's tumbling is restricted, resulting in a higher polarization value. An inhibitor that competes with the probe for binding to the protein will cause a decrease in the polarization value.

Methodology:

- Assay Buffer: The assay is typically conducted in an aqueous buffer, for example, 100 mM
 Tris pH 7.4, 150 mM KCl, and 5 mM CaCl2.[7]
- Reagents:
 - Recombinant human Hsp70, Hsc70, or Grp78 protein.



- A fluorescently labeled ATP analog, such as N6-(6-amino)hexyl-ATP-5-FAM, serves as the probe.[6]
- VER-155008 is prepared in a suitable solvent like DMSO.[4]

Procedure:

- The assay is performed in 96-well black polystyrene plates.[7]
- For the Hsp70 assay, specific concentrations of the Hsp70 protein and the fluorescent probe are incubated together.
- For Hsc70, the protein and probe concentrations are 0.3 μM and 20 nM, respectively, with a 30-minute incubation at 22°C.[6]
- For Grp78, the protein and probe concentrations are 2 μM and 10 nM, respectively, with a
 2-hour incubation at 22°C.[6]
- A dilution series of VER-155008 is added to the wells.
- The reaction mixtures are incubated to reach binding equilibrium. For Hsp70, this is typically 3 hours.[6]
- Data Acquisition and Analysis:
 - Fluorescence polarization is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).[6]
 - The data is then fitted using a 4-parameter logistical model to determine the IC50 value, which represents the concentration of VER-155008 required to inhibit 50% of the probe's binding.

Visualizing Experimental and Signaling Pathways

To further illustrate the experimental workflow and the biological impact of **VER-155008**, the following diagrams are provided.



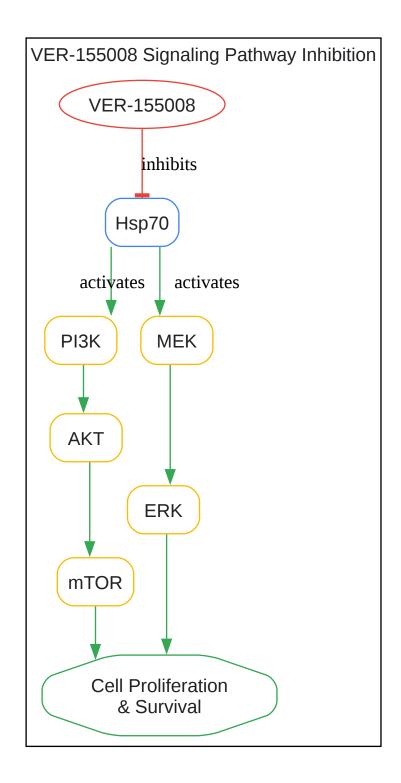


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Caption: Workflow for determining IC50 values using a fluorescence polarization assay.

Inhibition of Hsp70 by **VER-155008** has been shown to impact downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and MEK/ERK pathways.[8][9]





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Caption: Inhibition of Hsp70 by **VER-155008** disrupts the PI3K/AKT/mTOR and MEK/ERK signaling pathways.



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